N-cyclohexyl-2-hydroxy-3,5-dinitrobenzamide
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Overview
Description
N-cyclohexyl-2-hydroxy-3,5-dinitrobenzamide is a benzamide derivative known for its unique chemical structure and properties. Benzamides are widely used in various industries, including pharmaceuticals, agriculture, and materials science, due to their versatile chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-cyclohexyl-2-hydroxy-3,5-dinitrobenzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.
Industrial Production Methods
Industrial production of benzamide derivatives typically involves high-temperature reactions between carboxylic acids and amines. the use of advanced catalysts and green chemistry techniques, such as ultrasonic irradiation, is becoming more prevalent to improve efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-hydroxy-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often require catalysts or specific solvents to facilitate the process .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amine derivatives, while substitution reactions can introduce various functional groups to the benzamide core .
Scientific Research Applications
N-cyclohexyl-2-hydroxy-3,5-dinitrobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-hydroxy-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer properties are attributed to its ability to disrupt the binding interfaces of pro-apoptotic and anti-apoptotic proteins, leading to apoptosis in cancer cells . The compound’s nitro groups also contribute to its antimicrobial activity by interfering with microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-3,5-dinitrobenzamide: Known for its anticancer properties.
N-cyclohexyl-3,5-dinitrobenzamide: Similar structure but lacks the hydroxyl group, affecting its reactivity and biological activity.
N-cyclohexyl-N-methyl-3,5-dinitrobenzamide: Another derivative with different substituents, impacting its chemical and biological properties.
Uniqueness
N-cyclohexyl-2-hydroxy-3,5-dinitrobenzamide is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H15N3O6 |
---|---|
Molecular Weight |
309.27 g/mol |
IUPAC Name |
N-cyclohexyl-2-hydroxy-3,5-dinitrobenzamide |
InChI |
InChI=1S/C13H15N3O6/c17-12-10(13(18)14-8-4-2-1-3-5-8)6-9(15(19)20)7-11(12)16(21)22/h6-8,17H,1-5H2,(H,14,18) |
InChI Key |
DYGIRVDHIFGZTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
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